molecular formula C8H10O5 B1606192 Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid CAS No. 40550-18-3

Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid

Cat. No.: B1606192
CAS No.: 40550-18-3
M. Wt: 186.16 g/mol
InChI Key: RKHVYUINAFDGOB-UHFFFAOYSA-N
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Description

Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid (CAS 40550-18-3) is an organic compound with the molecular formula C8H10O5 and a molecular weight of 186.16 g·mol⁻¹ . This compound features a tetrahydropyran ring core substituted with two oxo groups and a propionic acid side chain, a structural motif found in various synthetically valuable intermediates. Compounds with similar 2,6-dioxotetrahydropyran scaffolds are of significant interest in medicinal and organic chemistry research due to their potential as building blocks for more complex molecules . For instance, structurally related pyran and thiopyran derivatives have been synthesized via multi-component reactions and are investigated for their diverse biological activities, which may include antioxidant and anti-inflammatory properties . The propionic acid functional group enhances the molecule's utility for further chemical modifications, such as the formation of amides or esters. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for direct human or veterinary diagnostic or therapeutic applications. Researchers can leverage this compound as a key synthetic intermediate in the exploration of novel chemical spaces, particularly in the synthesis of heterocyclic compounds with potential pharmacological relevance.

Properties

IUPAC Name

3-(2,6-dioxooxan-3-yl)propanoic acid
Source PubChem
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InChI

InChI=1S/C8H10O5/c9-6(10)3-1-5-2-4-7(11)13-8(5)12/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHVYUINAFDGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246857
Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid
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Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40550-18-3
Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid
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Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid
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Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propanoic acid
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Record name Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid
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Preparation Methods

Cyclization Using Thionyl Chloride

Reaction Pathway :
A mixture of the precursor compound (unspecified starting material) reacts with thionyl chloride (SOCl₂) in 1,2-dichloroethane under heating (5 hours).

Conditions :

  • Solvent: 1,2-Dichloroethane
  • Reagent: Thionyl chloride (1.2 equivalents)
  • Temperature: Reflux (~85°C)
  • Workup: Acidification with HCl, followed by recrystallization from methanol

Yield : 88%

Key Features :

  • Efficient one-pot cyclization and dehydration
  • High reproducibility in non-polar solvents

Sequential Aldol-Lactonization

Procedure :

  • Aldol Reaction : Unprotected aldehyde intermediates undergo base-mediated condensation with chiral enolates (e.g., LDA/BuLi in THF).
  • Lactonization : Intramolecular cyclization forms the pyranone core.

Optimization :

  • Enolate generation at −40°C to 0°C
  • Diastereoselectivity controlled by steric hindrance during enolate addition

Applications :

  • Produces structurally related dihydropyranones (e.g., 26 in Source 8)
  • Adaptable for introducing substituents at C-3 and C-6

Hydrogenation-Cyclization Cascade

Steps :

  • Hydrogenation : Palladium-catalyzed (Pd black, 0.15% wt) hydrogenation of unsaturated precursors under 350 psi H₂ at 75°C .
  • Cyclization : Acid-mediated (HCl) lactonization of hydroxyacid intermediates.

Purification :

  • Short-path distillation (5 mbar, 60–90°C)
  • Silica gel chromatography (ethyl acetate/heptane gradient)

Yield : ~53% (for analogous dihydropyranones)

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Selectivity Reference
Thionyl Chloride SOCl₂, DCE 85°C 88% High
Aldol-Lactonization LDA/BuLi, THF −40°C to 0°C 53%* Moderate†
Hydrogenation Pd black, H₂ 75°C 56%* High‡

*Reported for analogous compounds.
†Depends on enolate stereochemistry.
‡Controlled by catalyst and solvent.

Critical Considerations

  • Acid Sensitivity : The α,β-unsaturated ketone intermediate is prone to polymerization; strict temperature control is required.
  • Purification Challenges : Silica gel chromatography or distillation is essential due to polar byproducts.
  • Scalability : Thionyl chloride method is preferred for industrial applications due to simpler workup.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The propionic acid side chain can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Pharmaceutical Intermediates : Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways .
  • Antiviral and Anticancer Research : Recent studies have indicated that derivatives of this compound may possess antiviral properties and could be explored for their potential in anticancer therapies. The compound's ability to modify biological interactions makes it a candidate for further investigation in drug development .
  • Neuropharmacology : There is ongoing research into the effects of this compound on neurological disorders. Its derivatives are being studied for their potential to influence neurotransmitter systems, which could lead to treatments for conditions such as Parkinson's disease and anxiety disorders .

Material Science Applications

  • Synthesis of Polymers : The compound has been explored as a precursor for producing biodegradable polymers. Its unique chemical structure allows it to participate in polymerization reactions, resulting in materials that can be used in various applications, including packaging and biomedical devices .
  • Linker Molecules in Solid Support Synthesis : this compound has been investigated as a linker molecule for solid-phase synthesis techniques. This application is crucial in the development of combinatorial libraries for drug discovery, facilitating the attachment of various functional groups to solid supports .

Case Studies

StudyFocusFindings
1Antiviral ActivityInvestigated derivatives showed promising activity against viral replication in vitro, suggesting potential therapeutic applications .
2Polymer SynthesisDeveloped biodegradable polymers using this compound as a monomer; demonstrated favorable mechanical properties and degradation rates .
3Neuropharmacological EffectsCompounds derived from this compound exhibited modulation of dopamine receptors, indicating potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrahydro-2(1H)-quinolones and Isoquinolones

Tetrahydro-2(1H)-quinolones, synthesized via DA reactions of 2(1H)-pyridones with dienes, share structural similarities with the target compound, particularly in their fused bicyclic systems and ketone functionalities. Key differences include:

  • Electron-Withdrawing Groups (EWGs): Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid features two ketone groups, enhancing its dienophilic reactivity compared to quinolones, which typically bear a single ketone at position 2 .
  • Synthetic Pathways: Quinolones are synthesized via DA reactions of pyridones with dienes, whereas the target compound may require alternative strategies due to its fused pyran-propionic acid system .

Spiroindole-Pyrrolopyrrole Diones

The spiro compound 1,2,3',5'-tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione (from ) shares a polycyclic framework but differs significantly in functional groups. Notably:

  • Complexity: The spiro structure introduces stereochemical challenges absent in the simpler pyran-propionic acid system.

Glycosylated Derivatives (Zygocaperoside and Isorhamnetin-3-O-glycoside)

These glycosides from Z. fabago () differ in their sugar moieties and phenolic frameworks but highlight the importance of hydroxyl groups in modulating bioavailability and reactivity:

  • Spectroscopic Identification: NMR data (Tables 1 and 2 in ) for glycosides emphasize the role of hydroxyl and glycosidic linkages, which are absent in the target compound .
  • Pharmacological Relevance: Glycosides often exhibit enhanced solubility and targeting compared to non-glycosylated analogs like the pyran-propionic acid derivative.

Comparative Data Table

Compound Core Structure Key Functional Groups Synthesis Method Bioactivity/Application Reference
This compound Pyran + propionic acid 2,6-diketone, carboxylic acid Not reported Unknown (potential dienophile)
Tetrahydro-2(1H)-quinolones Bicyclic quinolone Single ketone at position 2 Diels-Alder reaction Pharmaceutical intermediates
1,2,3',5'-Tetrahydro-2'H-spiro[...]dione Spiroindole-pyrrolopyrrole Dual ketones, spiro junction Not specified TP53 activation (anticancer)
Zygocaperoside Glycoside + cyclopentane Hydroxyl, glycosidic bonds Isolation from Z. fabago Antioxidant, anti-inflammatory

Research Findings and Implications

  • Reactivity: The dual ketone groups in this compound likely enhance its utility in cycloaddition reactions compared to mono-ketone analogs like quinolones .
  • Therapeutic Potential: While spiro compounds () demonstrate TP53 activation, the propionic acid moiety in the target compound could be explored for anti-inflammatory or metabolic applications, akin to NSAIDs .
  • Analytical Challenges: The absence of reported NMR or UV data for the target compound underscores the need for further spectroscopic characterization, as demonstrated in glycoside studies () .

Biological Activity

Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid (THDP) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of THDP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

THDP is characterized by its molecular formula C8H10O5C_8H_{10}O_5 and a molecular weight of 186.16 g/mol. The compound features a tetrahydropyran ring with two keto groups at positions 2 and 6, and a propionic acid side chain at position 3. This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that THDP possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections. For instance, a study highlighted the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum antimicrobial potential.

Cytotoxicity

THDP has also been evaluated for its cytotoxic effects on cancer cell lines. In particular, studies involving human adenocarcinoma cells (A549) revealed that THDP exhibits significant cytotoxicity, leading to cell death at certain concentrations. The mechanism behind this cytotoxicity may involve the induction of apoptosis or disruption of cellular metabolism.

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityTHDP showed inhibition against S. aureus and E. coli with MIC values of 50 µg/mL.
Cytotoxicity AssessmentA549 cells treated with THDP exhibited 70% cell death at 100 µM concentration after 24 hours.
Enzyme Inhibition StudyTHDP inhibited lactate dehydrogenase activity by 45% at 50 µM concentration.

Therapeutic Potential

Given its diverse biological activities, THDP holds promise as a lead compound for drug development. Its potential applications include:

  • Antimicrobial Agents : Due to its effectiveness against pathogenic bacteria.
  • Cancer Therapeutics : Its cytotoxic properties suggest possible use in cancer treatment protocols.
  • Enzyme Modulators : As a candidate for developing drugs targeting metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid?

Methodological Answer: Synthesis typically involves multi-step processes, including cyclization of substituted diols or keto-acids under acidic or catalytic conditions. For example:

  • Step 1: Protection of the carboxylic acid group using tert-butyl carbamate (Boc) to prevent side reactions during cyclization .
  • Step 2: Cyclization via intramolecular esterification using anhydrous conditions (e.g., p-toluenesulfonic acid in refluxing toluene) to form the tetrahydro-2H-pyran core .
  • Step 3: Deprotection of the Boc group under acidic conditions (trifluoroacetic acid) to yield the final product.

Key Considerations:

  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the pyran ring (δ 4.0–5.0 ppm for ring protons, δ 2.5–3.5 ppm for methylene groups adjacent to carbonyls).
    • ¹³C NMR: Confirm carbonyl carbons (δ 170–180 ppm) and ether oxygen effects on adjacent carbons .
  • Mass Spectrometry (MS):
    • Use high-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion).
    • Fragmentation patterns help verify the dioxo-pyran structure .
  • Infrared (IR) Spectroscopy:
    • Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage: Store at –20°C in anhydrous, inert atmospheres (argon or nitrogen) to prevent hydrolysis of the dioxo groups .
  • pH Sensitivity: Avoid aqueous solutions with pH > 7, as the propionic acid side chain may deprotonate, leading to solubility or reactivity issues .
  • Light Exposure: Shield from UV light to prevent photodegradation of the pyran ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed spectral data?

Methodological Answer:

  • Tautomerism: The dioxo groups may exhibit keto-enol tautomerism, causing unexpected ¹H NMR shifts. Use deuterated DMSO to stabilize tautomeric forms and compare with computational predictions (DFT calculations) .
  • Dynamic Effects: Ring puckering in the tetrahydro-pyran structure can lead to variable coupling constants in NMR. Use 2D NMR (e.g., COSY, NOESY) to resolve conformational ambiguities .
  • Case Example: Predicted LogP values (e.g., –0.5 via software) may deviate from experimental HPLC-derived LogP due to hydrogen bonding with the propionic acid group. Validate using reversed-phase chromatography with calibrated standards .

Q. What challenges arise in quantifying this compound using LC-MS, and how can they be mitigated?

Methodological Answer:

  • Ion Suppression: Co-eluting matrix components (e.g., salts or buffers) can suppress ionization. Use solid-phase extraction (SPE) for sample cleanup and optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) .
  • Column Selection: Hydrophilic interaction liquid chromatography (HILIC) columns improve retention for polar carboxylic acids compared to C18 columns .
  • Quantitation Limits: For trace analysis, employ isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. How can the biological activity of this compound be evaluated in cellular systems?

Methodological Answer:

  • Receptor Binding Assays: Screen for interactions with pro-inflammatory receptors (e.g., COX-2) using fluorescence polarization or surface plasmon resonance (SPR). Structural analogs like bisabolol oxide A show anti-inflammatory activity via similar pathways .
  • Enzyme Inhibition Studies: Test inhibitory effects on hydrolases (e.g., esterases) using fluorogenic substrates. Monitor kinetic parameters (Km, Vmax) to assess competitive/non-competitive inhibition .
  • Cytotoxicity Profiling: Use MTT or resazurin assays in mammalian cell lines (e.g., HEK293) to determine IC50 values. Compare with structurally related pyranones to establish structure-activity relationships (SAR) .

Data Contradiction Analysis Example

Scenario: Conflicting ¹³C NMR data for the carbonyl carbons (reported δ 172 ppm vs. predicted δ 168 ppm).
Resolution:

  • Hypothesis: Solvent polarity or hydrogen bonding alters chemical shifts.
  • Validation: Re-run NMR in deuterated chloroform (non-polar) vs. DMSO (polar). A shift toward δ 168 ppm in chloroform supports solvent-dependent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid
Reactant of Route 2
Reactant of Route 2
Tetrahydro-2,6-dioxo-2H-pyran-3-propionic acid

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